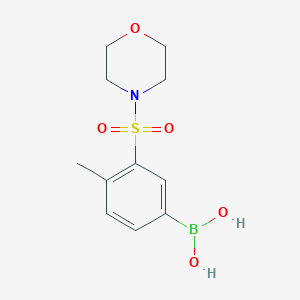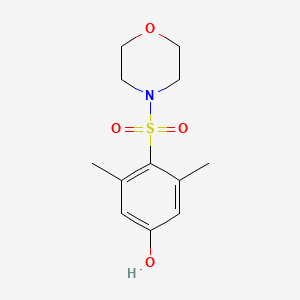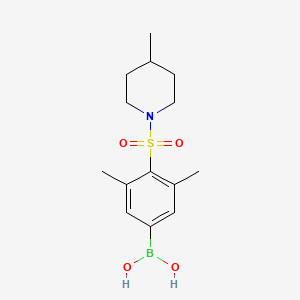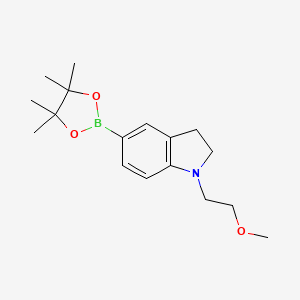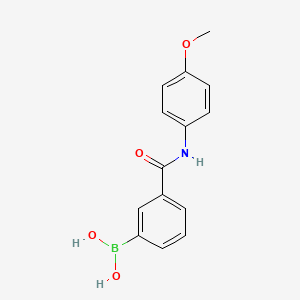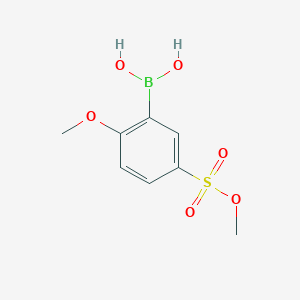![molecular formula C12H17N3O B1458677 3-(シクロブチルメトキシ)-5,6,7,8-テトラヒドロピリド[4,3-c]ピリダジン CAS No. 1955523-15-5](/img/structure/B1458677.png)
3-(シクロブチルメトキシ)-5,6,7,8-テトラヒドロピリド[4,3-c]ピリダジン
概要
説明
3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine (CBMTP) is a small molecule with a unique structural configuration that has been studied extensively in recent years due to its potential applications in medicinal chemistry. CBMTP has been found to possess several interesting properties including anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer activities. In addition, it has been shown to be a potent inhibitor of several enzymes, including the cytochrome P450 family of enzymes, which are responsible for metabolizing drugs in the body. CBMTP has also been found to be a selective inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine. This makes CBMTP an attractive target for drug development.
科学的研究の応用
3-(シクロブチルメトキシ)-5,6,7,8-テトラヒドロピリド[4,3-c]ピリダジンの用途に関する包括的な分析
化合物3-(シクロブチルメトキシ)-5,6,7,8-テトラヒドロピリド[4,3-c]ピリダジンは、幅広い薬理作用で知られるピリダジノン誘導体です。以下は、この化合物がさまざまな科学研究分野で持つユニークな用途の詳細な分析です。
循環器研究: ピリダジノンは、心臓血管疾患の治療における可能性について広く研究されてきました。ピリダジノン核の構造修飾は、新しい心臓血管薬の開発において有望な結果を示しています。この化合物の誘導体は、心臓機能の改善、不整脈の管理、高血圧の治療における有効性について検討することができます。
抗菌剤および抗結核剤: 研究によると、ピリダジノン誘導体は、顕著な抗菌作用と抗結核作用を持っています。問題の化合物は、さまざまな置換基で合成することができ、これらの特性を高めることで、新しい抗生物質や結核の治療法の開発につながる可能性があります。
鎮痛および抗炎症用途: ピリダジノンの鎮痛および抗炎症作用は、痛み管理と炎症抑制の候補として位置付けています。この化合物は、副作用を軽減した特定の痛み経路を標的にする新しい治療薬の一部となる可能性があります。
抗糖尿病作用: ピリダジノン誘導体は、抗糖尿病剤として可能性を示しています。この化合物は、血糖値を調節する能力とその作用機序(インスリン分泌またはグルコース代謝)について調査することができます。
抗がん研究: ピリダジノンの構造フレームワークは、抗がん作用と関連付けられています。この化合物は、特定の種類のがんに焦点を当て、がん細胞株との相互作用を研究することで、新しい化学療法薬の設計に使用することができます。
神経疾患: ピリダジノンは、神経疾患に対する作用と関連付けられています。この化合物は、神経保護作用とアルツハイマー病、パーキンソン病、てんかんなどの疾患の治療における潜在的な用途について研究することができます。
オプトエレクトロニクス材料: ピリダジン誘導体は、特に蛍光材料やセンサーとして、オプトエレクトロニクスにおいて用途があります。この化合物は、電子デバイスで使用するための特定のオプトエレクトロニクス特性を持つ新しい材料を開発するために合成することができます。
農薬研究: 当初、ピリダジノンは農薬としての用途について検討されました。この化合物は、より効果的で環境に優しい農産物の開発に貢献する、殺虫剤または除草剤としての可能性について研究することができます。
これらの用途はそれぞれ、3-(シクロブチルメトキシ)-5,6,7,8-テトラヒドロピリド[4,3-c]ピリダジンが大きな影響を与える可能性のある独自の研究分野を表しています。 これらの分野における進行中の研究開発は、医薬品化学やその他の科学分野における画期的な発見につながる可能性があります .
作用機序
Target of action
Pyridazinone derivatives have been found to interact with a wide range of biological targets. They have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .
Mode of action
The mode of action of pyridazinone derivatives can vary depending on the specific compound and its targets. For example, some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation
実験室実験の利点と制限
The main advantage of using 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine in laboratory experiments is its ability to selectively inhibit the activity of several enzymes, including the cytochrome P450 family of enzymes and acetylcholinesterase (AChE). This makes it an attractive target for drug development. However, the exact mechanism of action of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is not yet fully understood, and further research is needed to fully elucidate its biochemical and physiological effects.
将来の方向性
1. Further research is needed to fully elucidate the exact mechanism of action of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine.
2. Studies should be conducted to investigate the potential of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine to interact with other proteins, such as G-protein coupled receptors.
3. Additional studies should be conducted to investigate the potential of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine to possess anti-oxidant and anti-apoptotic properties.
4. Clinical trials should be conducted to assess the safety and efficacy of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine for the treatment of various diseases.
5. Studies should be conducted to investigate the potential of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine to be used as a prodrug.
6. Studies should be conducted to investigate the potential of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine to be used as a scaffold for the development of new drugs.
7. Studies should be conducted to investigate the potential
生化学分析
Biochemical Properties
3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme phosphodiesterase, where 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine acts as an inhibitor . This inhibition affects the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are crucial secondary messengers in cellular signaling pathways. Additionally, this compound has been shown to interact with various receptors, including tyrosine kinase receptors, modulating their activity and downstream signaling cascades .
Cellular Effects
The effects of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of phosphodiesterase by 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine leads to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, which in turn activate protein kinase A and protein kinase G, respectively . These kinases play pivotal roles in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties .
Molecular Mechanism
At the molecular level, 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine exerts its effects through several mechanisms. The primary mechanism involves the binding of the compound to the active site of phosphodiesterase enzymes, leading to their inhibition . This binding is facilitated by the unique structural features of the compound, including the cyclobutylmethoxy group, which enhances its affinity for the enzyme. Additionally, 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine has been shown to interact with tyrosine kinase receptors, modulating their activity and influencing downstream signaling pathways . These interactions result in changes in gene expression and cellular responses, contributing to the compound’s pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine can lead to sustained inhibition of phosphodiesterase activity, resulting in prolonged elevation of cyclic adenosine monophosphate and cyclic guanosine monophosphate levels . In vivo studies have demonstrated that the compound can exert long-term anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines and chemokines .
Dosage Effects in Animal Models
The effects of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects have been observed. These include hepatotoxicity and nephrotoxicity, which are likely due to the accumulation of the compound in these organs . Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired pharmacological effects without causing toxicity .
Metabolic Pathways
3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can either be excreted or further metabolized, influencing the overall pharmacokinetics of the compound. The interaction of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine with cytochrome P450 enzymes can also affect the metabolism of other co-administered drugs, leading to potential drug-drug interactions .
Transport and Distribution
The transport and distribution of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides and multidrug resistance-associated proteins, which facilitate its uptake and efflux across cellular membranes . Additionally, binding proteins such as albumin can influence the distribution and bioavailability of the compound in the bloodstream . The localization and accumulation of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine in specific tissues can also impact its pharmacological effects and toxicity profile.
Subcellular Localization
The subcellular localization of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to specific subcellular compartments, influencing its activity and function . The localization of 3-(Cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine in the nucleus is particularly important for its effects on gene expression and cellular signaling pathways.
特性
IUPAC Name |
3-(cyclobutylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-9(3-1)8-16-12-6-10-7-13-5-4-11(10)14-15-12/h6,9,13H,1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRFIJVTRPXNGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NN=C3CCNCC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1458597.png)
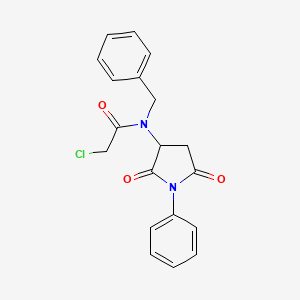
![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458599.png)

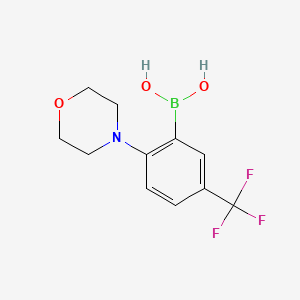
![3-Oxa-8-azabicyclo[3.2.1]octane oxalate](/img/structure/B1458606.png)
